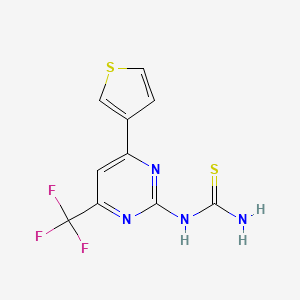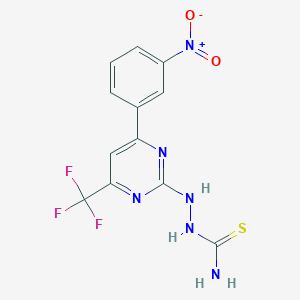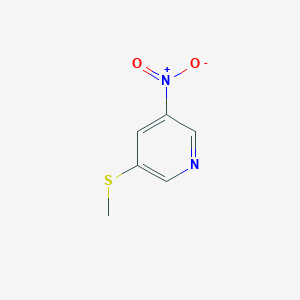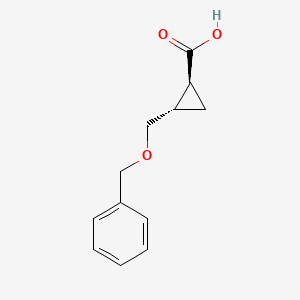![molecular formula C11H21NO4 B6592314 tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate CAS No. 1923238-60-1](/img/structure/B6592314.png)
tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula C11H21NO4 . It has an average mass of 231.289 Da and a monoisotopic mass of 231.147064 Da . This compound is also known by other names such as 1,5-Anhydro-2,3,4-trideoxy-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-D-threo-hexitol .
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The ChemSpider ID for this compound is 9965734 .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate include a molecular weight of 231.29 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Research on the decomposition of MTBE, a compound related to tert-butyl carbamates, highlights the environmental impact of ether compounds and their degradation. The feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE into less harmful compounds demonstrates an application in environmental remediation technologies. This study suggests a potential area of research in the degradation pathways and environmental mitigation strategies for related tert-butyl carbamates (Hsieh et al., 2011).
Toxicity and Environmental Fate
Synthetic Phenolic Antioxidants (SPAs) and Environmental Occurrence
While focusing on SPAs, the review sheds light on the occurrence, human exposure, and toxicity of synthetic antioxidants, which may include compounds with tert-butyl groups. The environmental detection and impact of these compounds, along with their human health implications, suggest an area of research for tert-butyl carbamates in understanding their environmental behavior and potential effects on health (Liu & Mabury, 2020).
Biodegradation
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
The study on ETBE, another ether similar to MTBE, provides insights into the biodegradation mechanisms and fate of ether compounds in environmental settings. This research suggests a valuable perspective on how tert-butyl carbamates might behave in soil and groundwater, including the microbial pathways involved in their degradation (Thornton et al., 2020).
Remediation Technologies
Bioremediation of MTBE
This review encompasses the strategies and effectiveness of bioremediation techniques in addressing contamination by MTBE. The comprehensive analysis of aerobic and anaerobic biodegradation pathways, including the role of microbial communities, provides a framework that could be adapted for research into the remediation of tert-butyl carbamates (Fiorenza & Rifai, 2003).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZAGUOZDYGKG-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](OC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)


![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)
![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)



